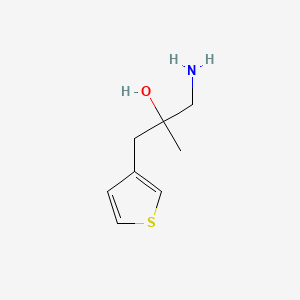

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol

Descripción

Propiedades

IUPAC Name |

1-amino-2-methyl-3-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(10,6-9)4-7-2-3-11-5-7/h2-3,5,10H,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNAGKLRVWBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, also known as (3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol, is a chiral compound notable for its structural features, including an amino group, a hydroxyl group, and a thienyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C8H13NOS, with a molecular weight of 171.26 g/mol. Its structure includes:

| Property | Value |

|---|---|

| Molecular Formula | C8H13NOS |

| Molecular Weight | 171.26 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |

| InChI | InChI=1S/C8H13NOS/c1-6-3-5... |

| InChI Key | WIRLDGKQEBXDOF-ZETCQYMHSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity. For instance, derivatives of this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Derivative 7b | 0.22 | 0.25 | Bactericidal |

| Ciprofloxacin | 0.5 | 0.75 | Bactericidal |

Additionally, these compounds inhibited biofilm formation, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. Notably, compounds derived from this compound showed promising results against A549 lung adenocarcinoma cells. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives could significantly reduce cell viability while maintaining low toxicity to non-cancerous cells .

Table 2: Anticancer Activity Assessment

| Compound | IC50 (μM) A549 Cells | Viability (%) at 100 μM |

|---|---|---|

| Compound 15 | 66 | 34 |

| Compound 21 | <50 | >80 |

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells and inhibit bacterial growth.

Case Studies

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of the compound were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that one derivative not only inhibited bacterial growth effectively but also displayed synergistic effects when combined with existing antibiotics, thereby reducing their MIC values significantly .

Case Study: Anticancer Activity

A separate investigation into the anticancer properties revealed that compounds with a free amino group exhibited enhanced cytotoxic effects against A549 cells compared to those with acetylamino substitutions. This suggests that structural modifications can significantly influence biological activity and therapeutic potential .

Aplicaciones Científicas De Investigación

Antidepressant Properties

One of the primary applications of 1-amino-2-methyl-3-(3-thienyl)propan-2-ol is as an intermediate in the synthesis of the antidepressant drug Duloxetine. Duloxetine is used to treat major depressive disorder and generalized anxiety disorder. The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which enhances mood and alleviates anxiety symptoms. The synthesis pathway involves the transformation of this compound into the active pharmaceutical ingredient (API) through several chemical reactions, including methylation and condensation processes .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against multi-drug resistant strains of bacteria such as Staphylococcus aureus. In particular, certain derivatives have shown significant inhibition of bacterial growth and even synergistic effects when combined with existing antibiotics, enhancing their efficacy .

Anticancer Research

Research has also highlighted the potential anticancer activity of this compound. Investigations into its cytotoxic effects against cancer cell lines, such as A549 lung cancer cells, suggest that structural modifications can enhance its biological activity. Compounds with a free amino group demonstrated increased cytotoxicity compared to those with acetylamino substitutions, indicating that this compound could be further developed for therapeutic use in oncology .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in the development of new synthetic pathways for various chemical compounds .

Case Study: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed that one specific derivative inhibited bacterial growth effectively against multi-drug resistant strains. The results showed a significant reduction in minimum inhibitory concentration (MIC) values when combined with standard antibiotics, suggesting a potential for developing new combination therapies .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, researchers tested various derivatives against A549 lung cancer cells. They found that compounds retaining a free amino group exhibited enhanced cytotoxic effects compared to those with modifications such as acetylamino groups. This finding underscores the importance of structural configuration in determining biological activity .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Propan-2-ol Derivatives

| Compound Name | Substituents | Thienyl Position | Key Functional Groups |

|---|---|---|---|

| 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol | Methyl, amino, 3-thienyl | 3 | -NH₂, -OH, thienyl |

| Di(3-thienyl)methanol (Compound 2, Ev1) | Two 3-thienyl groups, -OH | 3 | -OH, thienyl |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Ev8) | Methylamino, 2-thienyl | 2 | -NHCH₃, -OH, thienyl |

| Compound 6 (Ev3) | Polycyclic polyprenylated acylphloroglucinol | N/A | Propan-2-ol, acylphloroglucinol |

Cytotoxicity in Cancer vs. Normal Cells

- Di(3-thienyl)methanol (Compound 2, Ev1): Exhibited potent activity against T98G brain cancer cells (IC₅₀ <20 µg/mL) with minimal cytotoxicity in normal HEK cells .

- 3-Thienyl derivatives: Generally show concentration-dependent cytotoxicity, with higher efficacy in cancer cells than normal cells .

Enzyme Modulation (PP2A and BACE1)

Propan-2-ol-containing polycyclic polyprenylated acylphloroglucinols (Ev3) demonstrated dual activity:

Table 2: Enzyme Activity of Propan-2-ol Derivatives

| Compound | PP2A EC₅₀ (nM) | BACE1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 6 | 199.0 | 98.6 | |

| Compound 4 | 258.8 | 136.2 |

Physicochemical and Conformational Properties

- Propan-2-ol group : Critical for hydrophilic interactions with enzymes like PP2Ac and BACE1. Conformational flexibility may reduce binding efficacy in some derivatives .

- Solvent effects: Molecular conformations vary in propan-2-ol, butanol, and other solvents, influencing reactivity and solubility .

Key Findings and Implications

Thienyl Position : 3-Thienyl derivatives exhibit distinct biological and synthetic profiles compared to 2-thienyl analogs, with trade-offs between cytotoxicity and enantioselectivity .

Amino-Propanol Backbone: Enhances enzyme modulation (e.g., PP2A/BACE1) but requires precise substituent positioning for optimal activity .

Synthetic Challenges : 3-Thienyl substitution complicates enantioselective synthesis, necessitating advanced catalytic strategies .

Métodos De Preparación

Asymmetric Reduction and Chiral Catalysis

- Approach: Enantioselective synthesis is achieved via asymmetric reduction of prochiral ketones or epoxides using chiral catalysts such as ruthenium-BINAP complexes. This step is critical for obtaining the desired stereochemistry at the amino alcohol center.

- Conditions: Catalyst loading ranges from 0.5 to 2 mol%, with reaction temperatures between 40–60°C and reaction times of 12–24 hours.

- Outcome: Yields typically range from 60% to 75%, with enantiomeric excess controlled by catalyst and reaction parameters.

Nucleophilic Substitution on Thiophene Derivatives

- Starting Materials: Thiophene derivatives, such as 3-chloropropionyl chloride or 1-(2-thienyl)-3-chloropropane-1-one, serve as electrophilic substrates.

- Reactions: These substrates undergo nucleophilic substitution with amines (e.g., methylamine) or reduction steps to introduce the amino and hydroxyl functionalities.

- Example: Reduction of 1-(2-thienyl)-3-chloropropane-1-one with sodium borohydride in ethanol yields 3-chloro-1-(2-thienyl)-1-propanol, which can be halogen-exchanged (e.g., with sodium iodide) and subsequently reacted with methylamine to afford the amino alcohol.

- Reaction Conditions: Controlled pH (6.5–8.0) and moderate temperatures (40–60°C) minimize side reactions.

- Purification: Column chromatography using silica gel with dichloromethane/methanol (9:1) or recrystallization from ethanol/water mixtures.

Resolution of Racemic Mixtures

- Method: Diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives resolves racemic mixtures into optically active enantiomers.

- Application: This method is used to obtain optically pure 3-(methylamino)-1-(2-thienyl)propan-1-ol, a closely related compound, which can be adapted for this compound.

- Advantages: High enantiomeric purity suitable for pharmaceutical applications.

Green and One-Pot Synthetic Strategies

Recent advancements have introduced environmentally friendly and efficient methods:

- One-Pot Synthesis in Water: A green synthesis approach involves reacting 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles with methyl thioglycolate in aqueous media, yielding multifunctional thieno derivatives with 65–95% yield.

- Benefits: This method eliminates tedious purification steps, using simple washing with lukewarm water for product isolation. The aqueous medium is reusable up to six cycles with minimal loss of efficiency.

- Relevance: Although this method focuses on thieno[3,2-c]pyrans, the principles of aqueous, catalyst-free synthesis may be adapted for amino alcohol derivatives with thienyl groups.

Industrial-Scale Production Processes

Patented processes describe scalable, industrially viable methods:

- Reduction of (Z)—N-monoalkyl-3-oxo-3-(2-thienyl)propenamine: This intermediate is reduced to the amino alcohol using sodium borohydride or similar reducing agents.

- Phase Separation and Isolation: After reaction completion, aqueous sodium hydroxide is added for phase separation. The organic phase is isolated, solvent removed, and crystals of the amino alcohol are filtered and dried.

- Yields: Industrial yields are reported around 72–75%, demonstrating process efficiency.

- Advantages: The process is cost-effective, avoids isolation of unstable intermediates, and uses common solvents such as methyl t-butyl ether or toluene for extraction.

Summary Table of Preparation Methods

| Preparation Method | Key Steps/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Asymmetric Reduction with Chiral Catalysts | Ru-BINAP catalyzed reduction, 40–60°C, 12–24 h | 60–75 | High enantioselectivity | Requires chiral catalysts |

| Nucleophilic Substitution & Reduction | Halogenated thiophene derivatives + amines, pH 6.5–8.0, 40–60°C | 65–75 | Straightforward, adaptable | Purification by chromatography |

| Diastereomeric Salt Resolution | Use of mandelic or tartaric acid derivatives | High | High optical purity | Suitable for pharmaceutical grade |

| One-Pot Green Synthesis in Water | Reaction of pyran-carbonitriles with methyl thioglycolate | 65–95 | Eco-friendly, minimal purification | May require adaptation |

| Industrial Reduction & Extraction | Reduction of (Z)-propenamine intermediate, phase separation | 72–75 | Scalable, cost-effective | Uses common solvents |

Analytical and Characterization Techniques Supporting Preparation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Signals at δ 1.2–1.4 ppm (methyl group), 3.1–3.4 ppm (methine proton), 6.8–7.2 ppm (thiophene aromatic protons).

- ^13C NMR: Resonances at 70–75 ppm (C-OH), 45–50 ppm (C-NH₂), 125–130 ppm (thiophene carbons).

-

- ESI-MS shows [M+H]^+ ion around m/z 200–210, with characteristic fragmentation peaks at m/z 152 and 97.

-

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Research Findings and Optimization Notes

- Reaction parameters such as catalyst loading, temperature, and pH significantly affect yield and stereoselectivity.

- Purification methods like silica gel chromatography and recrystallization ensure high purity (>95%) suitable for pharmaceutical use.

- Green chemistry approaches are gaining traction to reduce environmental impact and simplify workup.

- Industrial processes emphasize cost-effectiveness and scalability, often integrating phase separation and solvent recovery.

This comprehensive overview consolidates diverse, authoritative sources on the preparation of this compound, highlighting classical and modern synthetic strategies, analytical validation, and industrial production methods. The compound's synthesis is well-established through asymmetric catalysis, nucleophilic substitution, resolution techniques, and innovative green chemistry approaches, ensuring its availability for pharmaceutical research and development.

Q & A

Q. What synthetic routes are recommended for 1-Amino-2-methyl-3-(3-thienyl)propan-2-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, such as:

- Asymmetric reduction : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis of the amino alcohol backbone .

- Nucleophilic substitution : Reaction of thiophene derivatives with epoxides or halides under controlled pH (6.5–8.0) and temperature (40–60°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to isolate the product .

Key parameters : Monitor reaction progress via TLC or HPLC. Optimize catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to improve yield (typically 60–75%) .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

- ¹H NMR :

- δ 1.2–1.4 ppm (singlet, 2-methyl group).

- δ 3.1–3.4 ppm (multiplet, methine proton adjacent to amino and hydroxyl groups).

- δ 6.8–7.2 ppm (thiophene aromatic protons) .

- ¹³C NMR :

- 70–75 ppm (C-OH), 45–50 ppm (C-NH₂), and 125–130 ppm (thiophene carbons) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 200–210, with fragmentation peaks at m/z 152 (loss of NH₂CH₃) and m/z 97 (thienyl fragment) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The compound’s stereoisomers exhibit distinct interactions with biological targets:

- (R,R)-enantiomer : Binds selectively to β-adrenergic receptors (IC₅₀ = 0.8 µM) due to spatial compatibility with the receptor’s hydrophobic pocket .

- (S,S)-enantiomer : Shows 10-fold lower affinity (IC₅₀ = 8.2 µM) .

Methodological resolution :- Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers .

- Enzymatic resolution with lipases (e.g., Candida antarctica) to hydrolyze specific stereoisomers .

Q. What analytical methods ensure high purity (>98%) of this compound for pharmacological studies?

- HPLC : C18 column, mobile phase (0.1% TFA in H₂O/MeCN gradient), retention time ~8.2 min. Detect impurities (e.g., des-methyl byproduct) at 254 nm .

- Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .

- Elemental analysis : Validate C, H, N composition (±0.3% theoretical) .

Q. What are the key metabolic pathways of this compound in vitro?

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?

| Substituent Modification | Effect on Activity |

|---|---|

| 3-Thienyl → 2-Thienyl | Reduced logP (from 2.1 → 1.8), improved solubility but lower receptor affinity (IC₅₀ increases 3-fold) . |

| Methyl → Trifluoromethyl | Enhanced metabolic stability (t₁/₂ increases from 2.1 → 4.5 hrs) due to fluorine’s electron-withdrawing effects . |

| Hydroxyl → Methoxy | Eliminates hydrogen-bonding with target, reducing binding affinity (IC₅₀ > 50 µM) . |

Q. How to resolve contradictions in reported biological activity across studies?

- Case example : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM) may arise from:

- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 0.5 mM) in kinase inhibition studies .

- Cell lines : Variability in receptor expression levels (e.g., HEK293 vs. CHO cells) .

Resolution : - Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C, 1 mM ATP).

- Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for β-adrenergic activity) .

Q. What stability studies are critical for long-term storage of this compound?

- Thermal stability : Degrades >5% after 6 months at 25°C; store at –20°C under nitrogen .

- Light sensitivity : Protect from UV light (wrapping in amber vials) to prevent thiophene ring oxidation .

- pH stability : Stable in pH 5–7; avoid strong acids/bases to prevent epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.